

Spectroscopic Profile of 4-Bromo-3-Methoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-3-Methoxyphenylboronic Acid
Cat. No.: B595319

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-Bromo-3-Methoxyphenylboronic Acid** (CAS Number: 1256345-59-1), a valuable building block in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and comparison with analogous compounds. Detailed experimental protocols for acquiring such spectra are also provided.

Core Data Presentation

The following tables summarize the anticipated spectroscopic data for **4-Bromo-3-Methoxyphenylboronic Acid**.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5	d	1H	Ar-H
~7.2	d	1H	Ar-H
~7.0	dd	1H	Ar-H
~5.0-6.0	br s	2H	B(OH) ₂
~3.9	s	3H	OCH ₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~157	Ar-C-OCH ₃
~135	Ar-C-H
~130 (broad)	Ar-C-B(OH) ₂
~125	Ar-C-H
~115	Ar-C-Br
~110	Ar-C-H
~56	OCH ₃

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Broad, Strong	O-H stretch (boronic acid dimer)
3050-3000	Medium	Ar C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (OCH ₃)
~1600, ~1480	Medium to Strong	Ar C=C stretch
~1250	Strong	C-O stretch (aryl ether)
~1050	Strong	B-O stretch
~800	Strong	C-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
230/232	[M] ⁺ (Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine)
212/214	[M-H ₂ O] ⁺
185/187	[M-B(OH) ₂] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Bromo-3-Methoxyphenylboronic Acid** in 0.6-0.7 mL of a suitable deuterated solvent such as DMSO-d₆ or CDCl₃. Boronic acids can form cyclic anhydrides (boroxines) upon dehydration, which may lead to complex NMR spectra. Using a solvent that can disrupt hydrogen bonding, like DMSO-d₆, is often advantageous. Transfer the solution to a 5 mm NMR tube.^[1]
- ¹H NMR Acquisition:

- Instrument: 400 MHz or higher field NMR spectrometer.
- Solvent: DMSO-d₆.
- Temperature: 298 K.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Referencing: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) is used as an internal standard.[\[1\]](#)
- ¹³C NMR Acquisition:
 - Instrument: A 100 MHz or higher field NMR spectrometer.
 - Solvent: DMSO-d₆.
 - Temperature: 298 K.
 - Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
 - Number of Scans: 1024 or more, as ¹³C has low natural abundance.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.
 - Referencing: The solvent peak of DMSO-d₆ (δ ~39.52 ppm) is used as an internal standard.[\[1\]](#)

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid **4-Bromo-3-Methoxyphenylboronic Acid** powder directly onto the ATR crystal. Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.^[1]
- IR Spectrum Acquisition:
 - Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
 - Mode: Transmittance or Absorbance.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.^[1]

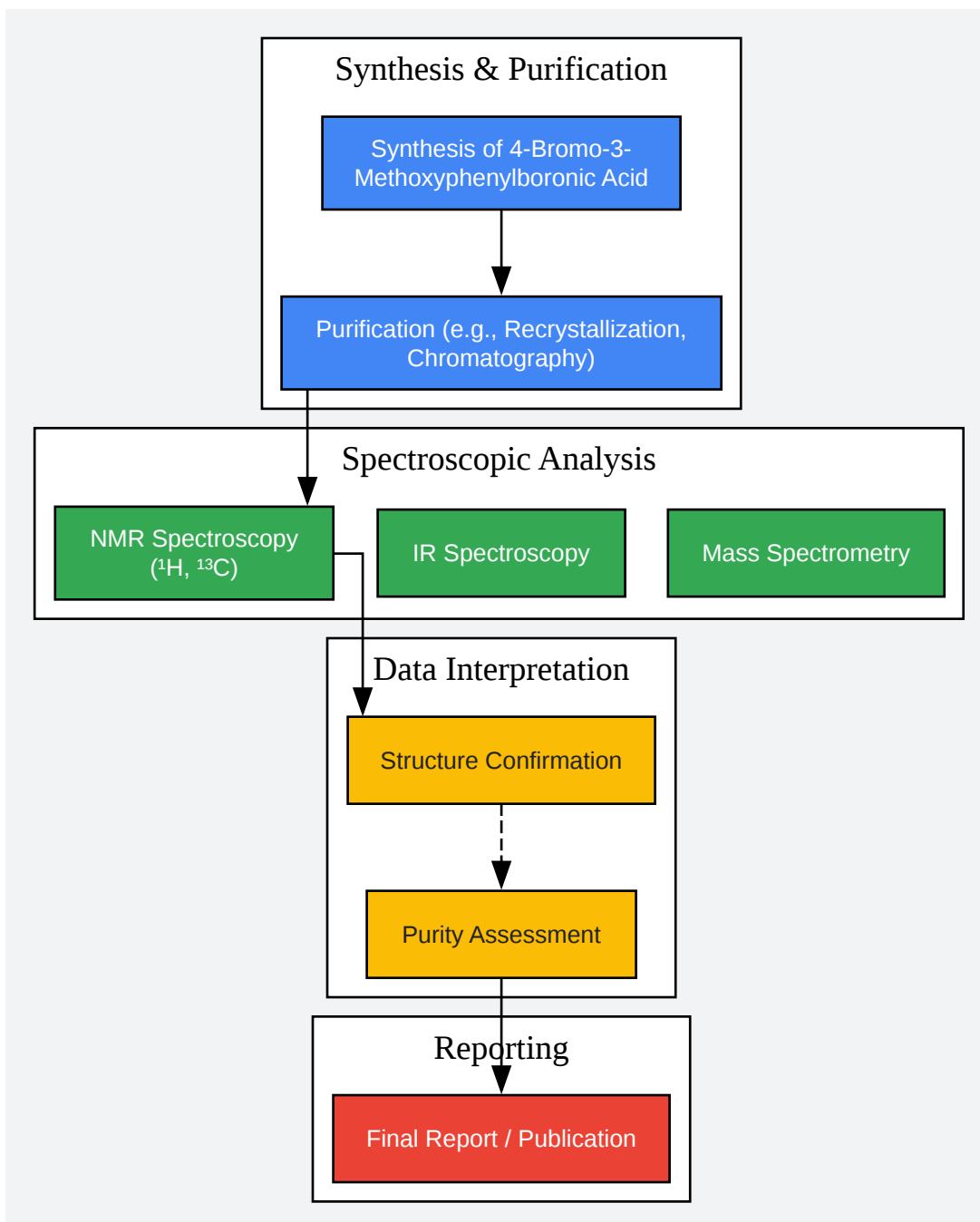
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
- Mass Spectrum Acquisition (Electrospray Ionization - ESI):
 - Instrument: A mass spectrometer equipped with an ESI source.
 - Ionization Mode: Positive or negative ion mode can be used, though positive mode is common for observing the molecular ion.
 - Infusion: The sample solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.
 - Mass Range: m/z 50-500.

- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- Data Analysis: The resulting spectrum should be analyzed for the molecular ion peak and the characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio).[\[1\]](#)

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like **4-Bromo-3-Methoxyphenylboronic Acid**.



[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-3-Methoxyphenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b595319#spectroscopic-data-nmr-ir-ms-of-4-bromo-3-methoxyphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com